molecular formula C10H10ClNO B12972244 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one

Cat. No.: B12972244
M. Wt: 195.64 g/mol
InChI Key: VGBOINATZGEHSO-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a serotonin receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one can be achieved through various synthetic routes. One common method involves the reaction of chloro-phenethylamine with 2-chloropropionyl chloride, followed by Friedel-Crafts alkylation and reductive splitting . Another method uses ethanol chlorobenzene as the starting material, involving bromide replacement, Friedel-Crafts alkylation, and subsequent reduction .

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and cost-effective reagents. For example, the use of chlorine acid as a starting material, followed by condensation with isopropyl amine, reduction, and Friedel-Crafts alkylation, is a common industrial approach .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one involves its interaction with serotonin receptors. Specifically, it acts as a selective serotonin 5-HT2C receptor agonist, which plays a role in regulating appetite and satiety. This interaction leads to the activation of downstream signaling pathways that influence feeding behavior and energy balance .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern and its potential for selective serotonin receptor modulation. This makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-3-benzazepin-5-one

InChI

InChI=1S/C10H10ClNO/c11-8-2-1-7-3-4-12-6-10(13)9(7)5-8/h1-2,5,12H,3-4,6H2

InChI Key

VGBOINATZGEHSO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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